molecular formula C22H17F3N2O3 B3588398 N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE

N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B3588398
M. Wt: 414.4 g/mol
InChI Key: MOQARPJVUOXXJL-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is an organic compound characterized by its complex structure, which includes a methoxybenzamido group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenyl-4-(trifluoromethyl)benzamide under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.

    N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Potent G protein-coupled receptor-35 agonist.

    N-[4-(4-methoxybenzamido)phenyl]-2-methylbenzamide: Used in scientific research for its unique properties .

Uniqueness

N-[2-(4-METHOXYBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of both a methoxybenzamido group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it particularly valuable in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-[(4-methoxybenzoyl)amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c1-30-17-12-8-15(9-13-17)21(29)27-19-5-3-2-4-18(19)26-20(28)14-6-10-16(11-7-14)22(23,24)25/h2-13H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQARPJVUOXXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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